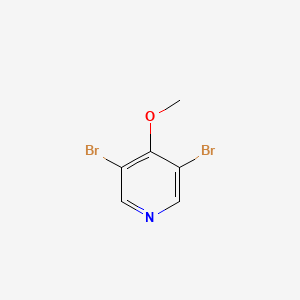

3,5-Dibromo-4-methoxypyridine

Übersicht

Beschreibung

The compound of interest, 3,5-Dibromo-4-methoxypyridine, is a brominated pyridine derivative with a methoxy group at the fourth position. This structure is related to various pyridine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of bromine atoms and a methoxy group in the pyridine ring can significantly influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves regioselective halogenation and functional group transformations. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving nucleophilic substitution, methoxylation, and bromination steps . Similarly, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine was accomplished by converting the dibrominated compound with sodium ethylate, followed by interaction with ammonia and acetylation . These methods highlight the reactivity of bromine atoms in such compounds and the possibility of transforming them into various functionalized pyridines.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be determined using techniques such as X-ray crystallography. For example, the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile, a compound with a related bromo and methoxy substitution pattern, was elucidated to determine the position of added groups . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and their spatial interactions, which can affect the compound's reactivity and properties.

Chemical Reactions Analysis

Brominated pyridines are versatile intermediates in organic synthesis due to the reactivity of bromine atoms. They can undergo various chemical reactions, including nucleophilic substitutions, to introduce different functional groups. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine was examined to explore the potential transformations of chlorinated pyridines . Additionally, the reaction activity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, demonstrating the ability to perform substitution, oxidation, and nitration reactions on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines, such as melting points, solubility, and stability, are influenced by the substituents on the pyridine ring. For example, 3-Methoxy-5-chloro-2,6-dinitropyridine was synthesized and characterized, with its melting point reported to be 115-117 °C . These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Nitration and Derivative Formation

3,5-Dibromo-4-methoxypyridine is involved in various nitration processes. For instance, the nitration of derivatives like 3-bromo-5-methoxypyridine-N-oxide yields unique nitro compounds (Hertog, Ammers, & Schukking, 2010). Similarly, its reactions with methoxide and methanethiolate ions in dimethylformamide lead to products of mono- or bis-substitution (Testaferri, Tiecco, Tingoli, Bartoli, & Massoli, 1985).

Stability in Water

Research indicates that derivatives generated from 4-methoxypyridine-2,6-dicarbaldehyde show remarkable stability in water, which is significant for various chemical syntheses (Saggiomo & Lüning, 2008).

Interaction with Nucleophiles

The interaction between 3,5-dibromo-4-methoxypyridine and nucleophiles like methoxide ion in certain solvents has been studied, revealing insights into sigma complex formation and stability (Biffin, Miller, Moritz, & Paul, 1970).

Synthesis of Alkaloids

Methoxypyridines, including 3,5-dibromo-4-methoxypyridine derivatives, have been utilized in the synthesis of complex organic compounds like Lycopodium alkaloids (Bisai & Sarpong, 2010).

Chemoselective Demethylation

A chemoselective demethylation method for various methoxypyridine derivatives, including 3,5-dibromo-4-methoxypyridine, has been developed, demonstrating its utility in the efficient synthesis of important substances (Makino, Hasegawa, Inoue, Araki, Tabata, Oshitari, Ito, Natsugari, & Takahashi, 2019).

Synthesis of Complex Molecules

Research has shown that 3,5-dibromo-4-methoxypyridine is key in synthesizing complex molecules, such as 3-acetylamino-5-ethoxypyridine, through various intermediate steps (Hertog, Falter, & Linde, 1948).

Safety And Hazards

The safety information available indicates that 3,5-Dibromo-4-methoxypyridine may be harmful if swallowed . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Always handle it with appropriate personal protective equipment and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

3,5-dibromo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITQLRNAXLKYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617778 | |

| Record name | 3,5-Dibromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-methoxypyridine | |

CAS RN |

25813-24-5 | |

| Record name | 3,5-Dibromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

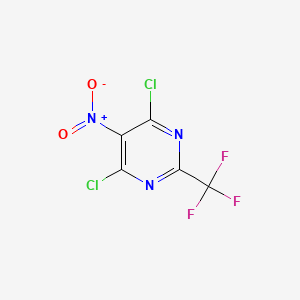

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)